N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step reactionsThe nitrobenzo[b]thiophene moiety is then synthesized separately and coupled with the benzothiazole derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and benzo[b]thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the nitro group yields amines .
Scientific Research Applications
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurodegenerative and neuropsychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: Known for their potent monoamine oxidase inhibition properties.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase with high selectivity makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S3/c1-24-17-19-12-4-2-10(8-14(12)26-17)18-16(21)15-7-9-6-11(20(22)23)3-5-13(9)25-15/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOYMKMNDBNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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